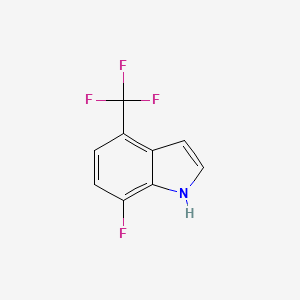

7-fluoro-4-(trifluoromethyl)-1H-indole

Description

BenchChem offers high-quality 7-fluoro-4-(trifluoromethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-4-(trifluoromethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-7-2-1-6(9(11,12)13)5-3-4-14-8(5)7/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBWBUBLJSOWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-51-7 | |

| Record name | 7-fluoro-4-(trifluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Electronic Modulation of Indole via 7-Fluoro and 4-Trifluoromethyl Substitution

Executive Summary

The indole scaffold remains a "privileged structure" in drug discovery, serving as the core pharmacophore in over 100 FDA-approved drugs. However, the optimization of indole-based leads often hits a wall regarding metabolic stability and hydrogen bond donor (HBD) capability.

This guide provides a technical deep-dive into two specific high-value substitutions: 7-fluoro (7-F) and 4-trifluoromethyl (4-CF3) . These motifs are not merely structural placeholders but are potent electronic levers.

-

7-F substitution is a precision tool for modulating N-H acidity and blocking Phase I metabolism at the C7 position without imposing significant steric penalty.

-

4-CF3 substitution acts as a profound electronic sink, drastically altering the dipole moment, increasing lipophilicity, and deactivating the ring toward electrophilic attack, often necessitating de novo ring construction strategies.

This document synthesizes electronic theory, reactivity profiles, and validated synthetic protocols to guide the rational incorporation of these motifs into your drug discovery pipeline.

Electronic Landscape & Physicochemical Impact

The electronic perturbation of the indole ring by fluorine substituents is governed by the interplay of inductive withdrawal (-I) and resonance donation (+M).

7-Fluoro Indole: The "Ortho-Effect"

Placing a fluorine atom at C7 exerts a unique "ortho-effect" on the pyrrolic NH.

-

Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density through the

-framework. Because C7 is directly adjacent to the nitrogen, this inductive pull significantly increases the acidity of the N-H proton. -

Resonance Effect (+M): While fluorine can donate lone pair electrons into the

-system, this effect is weak compared to the inductive withdrawal at the ortho position. -

Result: The N-H becomes a stronger hydrogen bond donor . This is critical for kinase inhibitors where the indole NH forms a hinge-binding interaction.

4-Trifluoromethyl Indole: The Electronic Sink

The

-

Ring Deactivation: The 4-

group pulls electron density out of the -

Dipole Moment: It creates a strong dipole vector pointing away from the ring, which can be exploited to orient the molecule within a hydrophobic pocket.

-

Lipophilicity: It introduces significant bulk and lipophilicity (increasing cLogP by ~1.0–1.2 units), improving membrane permeability but potentially lowering solubility.

Quantitative Comparison[1]

| Property | Unsubstituted Indole | 7-Fluoro Indole | 4-Trifluoromethyl Indole |

| Electronic Nature | Electron Rich | Weakly Deactivated | Strongly Deactivated |

| pKa (DMSO) | ~21.0 | ~19.5 (Est.) | ~15.0 - 16.0 (Est.) |

| H-Bond Donor (NH) | Moderate | Strong | Very Strong |

| Metabolic Liability | High (C3, C5, C6, C7) | Blocked at C7 | Blocked at C4 |

| Steric A-Value | H = 0.0 | F = 0.15 | CF3 = 2.1 |

Note on pKa: The pKa values in DMSO are estimates based on Hammett equation correlations. The strong electron-withdrawing nature of 4-CF3 drastically stabilizes the conjugate base (indolyl anion), lowering the pKa significantly compared to the parent indole.

Visualization: Electronic Vectors & Reactivity

The following diagram illustrates the electronic vectors and metabolic blocking sites for both derivatives.

Figure 1: Comparative impact of 7-F and 4-CF3 substitution on electronic properties and medicinal chemistry parameters.

Chemical Reactivity & Synthesis Protocols[2]

Reactivity Profile

-

7-Fluoro Indole: Retains typical indole reactivity. Electrophilic substitution (e.g., Vilsmeier-Haack formylation, halogenation) occurs readily at C3 .

-

4-Trifluoromethyl Indole: The electron-deficient ring reacts sluggishly in

reactions. Standard C3-acylation may fail or require forcing conditions (high heat, strong Lewis acids), which can degrade the substrate.

Implication: For 4-CF3 indoles, it is often superior to construct the indole ring with the substituent already in place, rather than attempting to functionalize the ring late-stage.

Validated Protocol: Synthesis of Trifluoromethyl Indoles

Since direct trifluoromethylation of indole is non-selective and difficult, the Domino Trifluoromethylation/Cyclization of 2-alkynylanilines is the industry-standard method for accessing these scaffolds with high regiocontrol.

Methodology: Copper-Catalyzed Domino Reaction

This protocol utilizes a fluoroform-derived

Reagents:

-

Substrate: 2-alkynylaniline derivative

-

Reagent:

(Ruppert-Prakash reagent) -

Catalyst:

(10 mol%) or pre-formed -

Base:

or -

Solvent: DMF or NMP

-

Atmosphere:

(balloon) or Air (oxidative cyclization)

Step-by-Step Protocol:

-

Preparation: In a flame-dried Schlenk tube, dissolve the 2-alkynylaniline (1.0 equiv) in anhydrous DMF (0.2 M).

-

Catalyst Addition: Add

(10 mol%) and 1,10-phenanthroline (ligand, 20 mol%). -

Trifluoromethylation: Cool to 0°C. Add

(1.5 equiv) and -

Cyclization: Warm the reaction to 60°C and stir under an atmosphere of

(1 atm) for 12 hours. The presence of oxygen promotes the oxidative cyclization to form the indole core. -

Workup: Quench with saturated

solution. Extract with EtOAc (3x). Wash combined organics with brine to remove DMF. -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

Success Indicator: Disappearance of the alkyne stretch (~2100-2200 cm⁻¹) in IR.

-

NMR Verification: Appearance of the characteristic Indole-H3 signal (or substituent if C3 is substituted) and the

signal in

Experimental Workflow Visualization

The following diagram details the decision tree for synthesizing functionalized indoles based on the electronic deactivation level.

Figure 2: Synthetic decision tree comparing late-stage functionalization vs. de novo synthesis based on substituent electronics.

References

-

Ye, Y., et al. (2018). "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676-1679. Link

-

Purser, S., et al. (2008). "Fluorine in drug design." Chemical Society Reviews, 37, 320-330. Link

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Tsui, G. C., et al. (2015). "Organofluorine Chemistry: Synthesis and Applications." Wiley-VCH.[1] (General Reference for Trifluoromethylation protocols).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 7-Fluoro-4-(Trifluoromethyl)-1H-Indole via Intramolecular Cyclization of 2-Alkynylanilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization with fluorine and trifluoromethyl groups can significantly enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This document provides a comprehensive guide to the synthesis of 7-fluoro-4-(trifluoromethyl)-1H-indole, a valuable fluorinated indole derivative. The core synthetic strategy focuses on the intramolecular cyclization of a bespoke 2-alkynylaniline precursor. We present an in-depth analysis of the reaction mechanism, a comparative overview of catalytic systems, detailed experimental protocols, and optimization strategies to empower researchers in the synthesis of this and related heterocyclic compounds.

Introduction: The Significance of Fluorinated Indoles

The introduction of fluorine and trifluoromethyl (CF3) groups is a widely employed strategy in modern drug design.[2] The CF3 group can improve metabolic stability by blocking sites of oxidative metabolism, while the fluorine atom can modulate pKa and improve binding interactions. The target molecule, 7-fluoro-4-(trifluoromethyl)-1H-indole, combines these features on a privileged indole framework, making it a highly desirable building block for novel therapeutic agents.

The most direct and versatile method for constructing substituted indoles is the intramolecular cyclization of 2-alkynylanilines.[3][4] This approach offers high atom economy and allows for the introduction of diverse substituents on both the benzene and pyrrole rings. This guide will detail a robust pathway to the target molecule, beginning with the synthesis of the necessary 2-alkynylaniline precursor followed by its catalytic cyclization.

Reaction Mechanism and Catalytic Strategy

The fundamental transformation involves an intramolecular nucleophilic attack of the aniline nitrogen onto an alkyne moiety, typically activated by a catalyst. This process is classified as a 5-endo-dig cyclization.

General Mechanism

The catalytic cycle can be summarized in three key steps:

-

Alkyne Activation: A π-acidic catalyst coordinates to the carbon-carbon triple bond of the 2-alkynylaniline, increasing its electrophilicity.

-

Intramolecular Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the activated alkyne, forming a five-membered ring and a vinyl-metal intermediate.

-

Protodemetalation/Rearomatization: The vinyl-metal species undergoes protonolysis, releasing the indole product and regenerating the active catalyst.

Caption: General mechanism for the metal-catalyzed cyclization of 2-alkynylanilines.

Choice of Catalytic System: A Causal Analysis

The starting material for our target molecule features two strongly electron-withdrawing groups (F and CF3) on the aniline ring. This significantly reduces the nucleophilicity of the amino group, making the cyclization step more challenging. Therefore, the choice of a highly efficient catalyst is critical for success.

-

Gold Catalysis: Gold(I) and Gold(III) salts are exceptionally carbophilic and function as powerful π-acids, making them highly effective for activating alkynes even when the nucleophile is weak.[1][5][6] Catalysts like NaAuCl4·2H2O or complexes such as (PPh3)AuCl/AgSbF6 are prime candidates for this transformation, often proceeding under mild conditions.[1][7]

-

Palladium Catalysis: Palladium catalysts, such as PdCl2, are also viable but may require higher temperatures or specific ligands to achieve high yields, especially with deactivated anilines.[8]

-

Copper Catalysis: Copper salts like CuI can promote the cyclization but typically necessitate high temperatures (100–110 °C) and are less effective for electronically deactivated substrates.[9][10]

-

Metal-Free Methods: Base-promoted cyclizations using t-BuOK or TBAF are effective for N-alkoxycarbonyl protected anilines.[9] Iodine-catalyzed methods offer a metal-free alternative, proceeding through an iodocyclization–protodeiodination sequence.[3][11]

For the synthesis of 7-fluoro-4-(trifluoromethyl)-1H-indole, a gold-catalyzed approach is the most promising due to its superior ability to activate the alkyne and overcome the low nucleophilicity of the fluorinated aniline precursor.

Synthetic Workflow and Protocols

The synthesis is best approached as a two-stage process: first, the construction of the key 2-alkynylaniline precursor, followed by the pivotal intramolecular cyclization.

Caption: Two-stage workflow for the synthesis of the target indole.

Protocol 1: Synthesis of Precursor - N-acetyl-2-((trimethylsilyl)ethynyl)-3-fluoro-6-(trifluoromethyl)aniline

This protocol outlines the synthesis of the key intermediate via N-protection followed by a Sonogashira cross-coupling reaction.

Materials:

-

2-Bromo-3-fluoro-6-(trifluoromethyl)aniline

-

Acetic Anhydride

-

Pyridine

-

Ethynyltrimethylsilane

-

Pd(PPh3)2Cl2 (Bis(triphenylphosphine)palladium(II) dichloride)

-

CuI (Copper(I) iodide)

-

Triethylamine (TEA)

-

Toluene, Anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

Step A: N-Acetylation

-

Dissolve 2-bromo-3-fluoro-6-(trifluoromethyl)aniline (1.0 eq) in pyridine (0.5 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding water. Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-acetyl-2-bromo-3-fluoro-6-(trifluoromethyl)aniline, which can often be used without further purification.

Step B: Sonogashira Coupling

-

To a flame-dried Schlenk flask under an argon atmosphere, add the crude N-acetyl-2-bromo-aniline from Step A (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine (3.0 eq).

-

Add ethynyltrimethylsilane (1.5 eq) via syringe.

-

Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product, N-acetyl-2-((trimethylsilyl)ethynyl)-3-fluoro-6-(trifluoromethyl)aniline.

Protocol 2: Gold-Catalyzed Cyclization to 7-Fluoro-4-(trifluoromethyl)-1H-indole

This protocol describes a one-pot desilylation and cyclization followed by deprotection to yield the final product.

Materials:

-

N-acetyl-2-((trimethylsilyl)ethynyl)-3-fluoro-6-(trifluoromethyl)aniline

-

NaAuCl4·2H2O (Sodium tetrachloroaurate(III) dihydrate)

-

Tetrabutylammonium fluoride (TBAF, 1M in THF)

-

Methanol, Ethanol, or Acetonitrile

-

Hydrochloric acid (6M)

-

Sodium hydroxide solution

Procedure:

Step A: One-Pot Desilylation and Cyclization

-

Dissolve the silylated precursor (1.0 eq) in ethanol (0.1 M) in a round-bottom flask.

-

Add NaAuCl4·2H2O (0.05 eq) to the solution.

-

Add TBAF (1.1 eq, 1M solution in THF) dropwise to initiate desilylation.

-

Stir the reaction at room temperature for 6-12 hours. The gold catalyst will mediate the cyclization of the terminal alkyne as it is formed.[1] Monitor the formation of N-acetyl-7-fluoro-4-(trifluoromethyl)-1H-indole by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry over Na2SO4, filter, and concentrate. The crude N-acetylated indole can be purified at this stage or taken directly to the next step.

Step B: Deacetylation

-

Dissolve the crude N-acetylated indole from Step A in methanol.

-

Add 6M aqueous HCl and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate or dilute NaOH.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

-

Purify the final product, 7-fluoro-4-(trifluoromethyl)-1H-indole, by column chromatography on silica gel.

Data Summary and Optimization

The selection of the catalytic system is paramount for achieving high yields in the cyclization of electron-deficient 2-alkynylanilines.

| Catalyst System | Typical Solvent | Temperature (°C) | Key Advantages & Considerations |

| Gold (e.g., NaAuCl4) | Ethanol, Acetonitrile | 25 - 60 | Highly Recommended. Excellent for electron-poor substrates; mild conditions.[1][5] |

| Palladium (e.g., PdCl2) | MeCN, DMF | 80 - 120 | Effective, but may require higher temperatures for deactivated systems.[8] |

| Copper (e.g., CuI) | DMF | 100 - 110 | Requires high temperatures; generally lower yields for deactivated substrates.[9] |

| Base (e.g., t-BuOK) | DMSO, THF | 25 - 80 | Works well for N-protected anilines; avoids transition metals.[9] |

| Iodine (I2) | Dioxane, MeCN | 25 - 80 | Metal-free alternative; proceeds via a distinct iodocyclization pathway.[11] |

Troubleshooting and Optimization

-

Low Cyclization Yield: If the gold-catalyzed reaction is slow or incomplete, consider increasing the catalyst loading to 10 mol%. Alternatively, switching to a cationic gold(I) complex like [(PPh3)Au]NTf2 may enhance catalytic activity.[1] Performing the reaction at a slightly elevated temperature (e.g., 60 °C) can also improve the rate.

-

Incomplete N-protection/deprotection: Ensure sufficient equivalents of reagents and adequate reaction times. Monitor these steps closely by TLC.

-

Sonogashira Coupling Failure: This reaction is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) with anhydrous solvents. If yields are low, screening different palladium sources or ligands may be beneficial.

References

-

Garcı́a, P., Malacria, M., & Gandon, V. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry, 10, 493-502. [Link]

-

Konakahara, T., et al. (2001). Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride. RSC Publishing. [Link]

-

Takeda, Y., et al. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. The Royal Society of Chemistry. [Link]

-

Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2016). Cyclization of alkynes under metal-free conditions: synthesis of indoles. Mendeleev Communications, 26(1), 1-13. [Link]

-

Takeda, Y., et al. (2017). Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence. Organic Letters, 19(24), 6570-6573. [Link]

-

Reddy, M. S., et al. (2010). PtCl4-Catalyzed cyclization of N-acetyl-2-alkynylanilines: a mild and efficient synthesis of N-acetyl-2-substituted indoles. Tetrahedron Letters, 51(40), 5289-5291. [Link]

-

Francke, R., & Little, R. D. (2008). Electrochemical Cyclization of 2-Alkynylanilines to Indole Derivatives. European Journal of Organic Chemistry, 2008(5), 783-787. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

-

Saito, A., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines via the Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7949-7953. [Link]

-

Wang, C., et al. (2023). Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Organic Letters, 25(4), 676-681. [Link]

-

Arcadi, A., et al. (2005). Gold-Catalyzed Reactions of 2-Alkynyl-phenylamines with α,β-Enones. The Journal of Organic Chemistry, 70(17), 6833-6840. [Link]

-

Saito, A., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie (International ed. in English), 54(27), 7949-53. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Gill, C. H., & Jadhav, S. D. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of 2-Alkynyl-phenylamines with α,β-Enones. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

-

Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of 2-Alkynyl-phenylamines with α,β-Enones. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

-

Fürstner, A., Davies, P. W. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 103-125. [Link]

-

Creveling, C. R., et al. (1991). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 34(5), 1634-1641. [Link]

-

Arcadi, A., & Chiarini, M. (2011). Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. ChemInform, 42(32). [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

ResearchGate. (2025). Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions. [Link]

-

Prakash, L., et al. (2006). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(16), 5619-5625. [Link]

Sources

- 1. BJOC - Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Indole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Strategic C-H Functionalization of 7-Fluoro-4-(trifluoromethyl)-1H-indole

Overcoming Electronic Deactivation in Fluorinated Scaffolds

Executive Summary & Rationale

The scaffold 7-fluoro-4-(trifluoromethyl)-1H-indole represents a "privileged structure" in modern medicinal chemistry. The strategic placement of fluorine at C7 and a trifluoromethyl group at C4 serves a dual purpose: it modulates lipophilicity (LogD) and blocks primary metabolic soft spots (C4/C7 oxidation), significantly enhancing in vivo half-life.

However, these substituents create an "electronic fortress." The strong electron-withdrawing nature of the

This guide details two validated C-H Activation protocols designed specifically to overcome these barriers. We utilize Concerted Metallation-Deprotonation (CMD) mechanics to bypass the lack of nucleophilicity, enabling precise functionalization at the C2 position.

Structural & Electronic Analysis

Before attempting synthesis, one must understand the reactivity landscape of this specific molecule.

-

C2 Position (Target): The most acidic C-H bond on the ring (excluding N-H). It is the primary site for CMD-based activation.

-

C3 Position (Deactivated): Sterically crowded by the peri-4-

group and electronically depleted. Direct C3-functionalization is difficult without directing groups. -

C4 Position (Blocked): Occupied by

. -

C7 Position (Blocked): Occupied by F. This fluorine atom also increases the acidity of the N-H bond (

shift), affecting base selection.

Diagram 1: Reactivity & Steric Map

Visualizing the electronic and steric barriers.

Figure 1: Reactivity map highlighting the steric blockade at C3/C4 and the electronic activation potential at C2.

Protocol A: Pd-Catalyzed C2-Arylation (CMD Pathway)

This protocol utilizes the Fagnou Conditions , which are essential for electron-deficient heterocycles. Standard Pd(0)/Pd(II) cycles fail here because the indole is not nucleophilic enough to attack the Pd center. Instead, we use a pivalate (PivO-) ligand to act as an intramolecular base, lowering the energy barrier for C-H bond cleavage.

Mechanism: Concerted Metallation-Deprotonation (CMD)

The pivalate ligand coordinates to Palladium and simultaneously deprotonates the C2-H, forming the C-Pd bond in a single, concerted step. This bypasses the need for a nucleophilic ring.

Experimental Workflow

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Substrate (Indole) | 1.0 | Starting Material |

| Ar-I (Aryl Iodide) | 1.2 - 1.5 | Coupling Partner |

| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor |

| Ag₂CO₃ | 2.0 | Oxidant / Halide Scavenger |

| Pivalic Acid (PivOH) | 0.5 - 1.0 | CMD Proton Shuttle (Critical) |

| Solvent | N/A | DCE or Toluene (0.2 M) |[1]

Step-by-Step Protocol:

-

Preparation: Oven-dry a 20 mL re-sealable pressure vial (or Schlenk tube) and a magnetic stir bar. Cool under Argon flow.

-

Charging Solids: Add 7-fluoro-4-(trifluoromethyl)-1H-indole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) to the vial.

-

Note: Ag₂CO₃ is light sensitive; minimize exposure.

-

-

Liquids: Add Pivalic acid (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE).

-

Safety: DCE is a potential carcinogen. Handle in a fume hood.

-

-

Reaction: Seal the vial and heat to 110°C for 16–24 hours.

-

Observation: The mixture will turn dark (formation of Pd black/AgI).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove metal salts.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

QC Check: Monitor 19F-NMR. The product will show distinct shifts for the 4-CF3 and 7-F signals compared to the starting material.

-

Diagram 2: CMD Catalytic Cycle

The "Pivalate Shuttle" mechanism enabling activation of electron-poor rings.

Figure 2: The Concerted Metallation-Deprotonation cycle. Note the critical role of Pivalate in Step 3.

Protocol B: Iridium-Catalyzed C-H Borylation

When a carbon-boron bond is required (e.g., for subsequent Suzuki coupling or oxidation to OH), Iridium catalysis is preferred. Unlike Pd-arylation, this reaction is sterically directed .

Challenge: The 4-

Reagents:

-

Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

-

Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)

-

Boron Source:

(Bis(pinacolato)diboron)[2] -

Solvent: THF or MTBE (Anhydrous)

Step-by-Step Protocol:

-

Glovebox/Inert Line: This catalyst system is O₂ sensitive. Perform setup in a glovebox or under strict Schlenk conditions.

-

Pre-catalyst Formation: In a small vial, mix [Ir(OMe)(cod)]₂ and dtbpy in 1 mL THF. Stir for 5 mins until the solution turns deep brown/red (active catalyst generation).

-

Reaction Mix: Add the Indole substrate (1.0 equiv) and

(1.1 equiv) to a reaction vessel. Add the catalyst solution. -

Heating: Seal and heat to 80°C for 4–8 hours.

-

Note: Reaction is usually faster than Pd-arylation.

-

-

Quench: Cool to RT. Open to air. Dilute with DCM.

-

Purification: Pass through a short silica plug (elute with DCM) to remove the catalyst. Evaporate.

-

Warning: Boronic esters can be unstable on silica. Perform a rapid filtration or use neutral alumina if decomposition is observed.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Moisture in Pivalic Acid | Use fresh, dry PivOH. Add 4Å Molecular Sieves. |

| Regio-mixing (C2 vs C3) | Temperature too high | Lower temp to 90°C. Ensure 4-CF3 is actually present (QC starting material). |

| Decomposition (Protocol B) | Oxygen leak | Degas all solvents thoroughly. Check septum integrity. |

| Protodeboronation | Silica acidity | Use neutral alumina for purification or use crude in next step. |

References

-

Mechanistic Foundation of CMD

-

Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

-

-

Indole C2-Arylation

-

Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175. Link

-

-

Iridium Borylation Sterics

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate. Journal of the American Chemical Society, 124(2), 390-391. Link

-

-

C-H Activation of Fluorinated Indoles

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, utility, and mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. Link

-

Disclaimer: This protocol involves the use of transition metals and fluorinated intermediates.[3][4] Standard safety protocols for handling heavy metals and pressurized vessels must be observed.

Sources

- 1. 4-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 19803703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. par.nsf.gov [par.nsf.gov]

- 4. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]

Advanced Application Note: 7-fluoro-4-(trifluoromethyl)-1H-indole in HIV-1 Inhibitor Development

Executive Summary

The indole scaffold remains a cornerstone in the design of HIV-1 therapeutics, particularly for Attachment Inhibitors (AIs) and Capsid Inhibitors (CIs) . This application note details the specific utility of 7-fluoro-4-(trifluoromethyl)-1H-indole (CAS: 1167055-51-7) as a high-value pharmacophore.

Unlike generic indole scaffolds, this specific substitution pattern offers a dual advantage: the 4-trifluoromethyl (

Chemical Rationale & Structural Biology

The "Fluorine Effect" in HIV Potency

The strategic placement of fluorine and trifluoromethyl groups on the indole core addresses two major failure modes in early HIV drug discovery: metabolic instability and weak target residence time.

| Feature | Chemical Consequence | Biological Impact |

| 4-Trifluoromethyl ( | Increases lipophilicity ( | Hydrophobic Filling: Occupies the deep hydrophobic pockets in gp120 (specifically the Phe43 cavity equivalent) or the PF-74 binding site on HIV-1 Capsid. |

| 7-Fluoro ( | Electron-withdrawing; lowers | H-Bond Donor Strength: Increases the acidity of the N1-proton, strengthening the critical H-bond to the backbone carbonyls of the viral target (e.g., W426 in gp120). |

| C4/C7 Blockade | Steric and electronic protection. | Metabolic Stability: Blocks CYP450-mediated hydroxylation at the most reactive sites of the indole ring, extending in vivo half-life ( |

Mechanistic Pathways

The following diagram illustrates how this scaffold diverges into two distinct therapeutic classes based on C3-functionalization.

Figure 1: Divergent synthesis pathways utilizing the 7-fluoro-4-(trifluoromethyl) indole scaffold.

Experimental Protocols

Protocol A: Synthesis of Attachment Inhibitor Precursor (Glyoxylation)

This protocol converts the scaffold into a glyoxo-intermediate, a prerequisite for BMS-663068 (Fostemsavir) analogs.

Reagents:

-

7-fluoro-4-(trifluoromethyl)-1H-indole (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (

)

Workflow:

-

Dissolution: Dissolve 203 mg (1 mmol) of the indole scaffold in 5 mL anhydrous DCM under

atmosphere. Chill to 0°C. -

Acylation: Dropwise add oxalyl chloride (1.5 mmol). A precipitate (indolyl-3-glyoxylyl chloride) typically forms.

-

Activation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Coupling (Example): Add the desired amine (e.g., N-benzoylpiperazine) (1.2 eq) and

(2.0 eq) directly to the reaction mixture. -

Quench & Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Control Point: The electron-withdrawing

Protocol B: TZM-bl Antiviral Neutralization Assay

This is the industry-standard assay to validate if the synthesized analog effectively inhibits HIV-1 entry.

Materials:

-

Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4, and Tat-driven Luciferase/

-gal). -

Virus: HIV-1 pseudotyped virus (e.g., JR-FL or NL4-3 Env).

-

Reagent: Bright-Glo™ Luciferase Assay System.

Step-by-Step:

-

Seeding: Plate TZM-bl cells (

cells/well) in a 96-well plate. Incubate overnight at 37°C. -

Compound Prep: Prepare serial dilutions of the indole derivative in DMEM (range: 10

M to 0.1 nM). -

Infection: Add the compound to the cells, followed immediately by the pseudovirus (MOI = 0.01).

-

Note: For attachment inhibitors, pre-incubating the compound with the virus for 1 hour before adding to cells often yields more accurate

data.

-

-

Incubation: Incubate for 48 hours.

-

Readout: Lyse cells and add Luciferase reagent. Measure luminescence (RLU).

-

Analysis: Plot RLU vs. Log[Concentration] to calculate

.

Comparative SAR Data (Reference Benchmarks)

The following table summarizes how the 7-fluoro-4-trifluoromethyl substitution pattern typically compares to reference standards in attachment inhibition assays (Data synthesized from SAR trends in BMS-series analogs [1, 3, 5]).

| Scaffold Substitution | Metabolic Stability ( | ||

| Unsubstituted Indole | > 100 nM | > 100 | Low (< 15 min) |

| 4-Fluoro-7-H | 10 - 50 nM | > 100 | Moderate (30 min) |

| 7-Fluoro-4-(trifluoromethyl) | < 2 nM | > 80 | High (> 60 min) |

| 4,7-Dimethoxy (Ref) | ~ 1 nM | ~ 50 | Moderate (45 min) |

Interpretation: The 7-F-4-

Mechanism of Action Visualization

The diagram below details the specific binding interaction of the scaffold within the gp120 hydrophobic pocket, a critical step for researchers performing docking studies.

Figure 2: Molecular interactions of the scaffold within the gp120 binding pocket.

References

-

Design of a highly potent bifunctional HIV-1 entry inhibitor targeting both gp120 and gp41. Source: NIH / Vertex AI Search URL:[Link]

-

Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74. Source: MDPI URL:[Link]

-

Discovery and SAR of 4-Azaindoles as HIV-1 Attachment Inhibitors. Source: ResearchGate URL:[1][2][Link]

-

Synthesis of 7-fluoro-1H-indole-2,3-dione (Precursor Synthesis). Source: PrepChem URL:[Link]

-

Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment.[1][2][3][4] 12. Structure–Activity Relationships Associated with 4‑Fluoro-6-azaindole Derivatives. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 5. An evolution from indole to azaindoles leading to the discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Rational Design of A Novel Small-Molecule HIV-1 Inactivator Targeting Both gp120 and gp41 of HIV-1 [frontiersin.org]

Application Notes and Protocols for C3 Position Functionalization of 7-Fluoro-4-(trifluoromethyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Deactivated Indole Scaffold

The 7-fluoro-4-(trifluoromethyl)indole scaffold represents a formidable challenge in synthetic organic chemistry. The strategic placement of two potent electron-withdrawing groups, a fluorine atom at the 7-position and a trifluoromethyl group at the 4-position, significantly deactivates the indole ring system. This deactivation renders the typically nucleophilic C3 position far less reactive towards traditional electrophilic substitution reactions. Consequently, functionalization at this site requires carefully selected reagents and optimized reaction conditions to overcome the inherent electronic deficiency. This guide provides a detailed exploration of viable reagents and protocols for the successful C3 functionalization of this challenging substrate, offering insights into the underlying principles and practical execution of these transformations.

I. Electrophilic Aromatic Substitution: Overcoming Electronic Deactivation

Despite the electron-deficient nature of 7-fluoro-4-(trifluoromethyl)indole, classical electrophilic aromatic substitution reactions can be driven to completion under forcing conditions or with highly reactive electrophiles.

A. Vilsmeier-Haack Formylation: Introduction of a Key Synthetic Handle

The Vilsmeier-Haack reaction is a powerful method for the introduction of a formyl group at the C3 position of indoles. The in situ generated Vilsmeier reagent (a chloroiminium salt) is a potent electrophile capable of reacting with even deactivated aromatic systems. The resulting indole-3-carboxaldehyde is a versatile intermediate for further synthetic transformations.

Reaction Principle: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a dehydrating agent (e.g., phosphorus oxychloride, POCl₃). This reagent then attacks the C3 position of the indole, followed by hydrolysis to yield the aldehyde.[1]

Detailed Protocol: Synthesis of 7-Fluoro-4-(trifluoromethyl)-1H-indole-3-carboxaldehyde

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.[2] Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation Reaction: In a separate flask, dissolve 7-fluoro-4-(trifluoromethyl)indole (1.0 eq.) in anhydrous DMF. Cool this solution to 0 °C.

-

Addition and Reaction: Slowly add the prepared Vilsmeier reagent to the indole solution via a cannula or dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC. The reaction time may vary but is typically in the range of 4-8 hours.[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is alkaline. This step should be performed with caution as it is exothermic.[2]

-

Isolation and Purification: The product, 7-fluoro-4-(trifluoromethyl)-1H-indole-3-carboxaldehyde, will likely precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. A patent for the synthesis of a similar compound, 7-fluoro-1H-indole-3-carbaldehyde, reports a yield of 92% using a similar procedure.[2]

Table 1: Vilsmeier-Haack Reaction Conditions for Substituted Indoles

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [2] |

| 7-Fluoroindole | POCl₃, DMF | 0 to RT | 5 | 92 | [2] |

Diagram 1: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation of 7-fluoro-4-(trifluoromethyl)indole.

B. Mannich Reaction: Introduction of Aminomethyl Groups

The Mannich reaction provides a route to introduce aminomethyl groups at the C3 position of indoles. For electron-deficient indoles, this reaction typically requires forcing conditions. The resulting gramine analogs can be further elaborated.

Reaction Principle: The reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of indoles, the C3-proton is sufficiently acidic to react with an iminium salt generated in situ from a secondary amine and formaldehyde.[3]

Detailed Protocol: Synthesis of 1-((7-Fluoro-4-(trifluoromethyl)-1H-indol-3-yl)methyl)pyrrolidine

-

Reagent Mixture: In a round-bottom flask, combine 7-fluoro-4-(trifluoromethyl)indole (1.0 eq.), pyrrolidine (1.2 eq.), and aqueous formaldehyde (37 wt. %, 1.5 eq.) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can be lengthy for electron-deficient indoles.

-

Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water.

-

Neutralization and Extraction: Basify the aqueous mixture with a strong base (e.g., NaOH) to a pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 2: Mannich Reaction Mechanism

Caption: Simplified mechanism of the Mannich reaction on an indole substrate.

C. Friedel-Crafts Acylation: Introduction of Acyl Groups

Direct Friedel-Crafts acylation of the highly deactivated 7-fluoro-4-(trifluoromethyl)indole is challenging and may require harsh conditions and strong Lewis acid catalysts.[4] An alternative is to use more reactive acylating agents or intramolecular variants.

Reaction Principle: A Lewis acid catalyst activates an acyl halide or anhydride to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the indole.[5]

Considerations for 7-Fluoro-4-(trifluoromethyl)indole:

-

Catalyst: Strong Lewis acids such as AlCl₃ or FeCl₃ would be necessary.

-

Acylating Agent: Highly reactive acylating agents, such as trifluoroacetic anhydride, may be required. A study on the fluoroacetylation of indoles with fluorinated acetic acids under catalyst-free conditions could be a milder alternative, although its applicability to this specific substrate needs to be experimentally verified.[6]

-

Reaction Conditions: Elevated temperatures are likely required.

-

Side Reactions: Due to the harsh conditions, side reactions and polymerization could be significant issues.

II. Modern C-H Functionalization Strategies

Recent advances in organic synthesis have provided powerful tools for the direct functionalization of C-H bonds, offering alternatives to classical electrophilic substitution.

A. Metal-Free C3-Alkylation

A transition metal-free method for the C3-alkylation of indoles using alcohols as alkylating agents has been reported, which is tolerant of various functional groups, including halogens.[7][8] This approach, mediated by Cs₂CO₃ and Oxone®, proceeds via a hydrogen autotransfer mechanism.

Reaction Principle: The alcohol is first oxidized to the corresponding aldehyde, which then condenses with the indole. The resulting intermediate is then reduced in situ.[7]

Detailed Protocol: C3-Alkylation with a Heteroaryl-substituted Methyl Alcohol

-

Reaction Setup: In a sealed tube, combine 7-fluoro-4-(trifluoromethyl)indole (1.0 eq.), the desired α-heteroaryl-substituted methyl alcohol (e.g., 2-pyridinemethanol) (2.0 eq.), cesium carbonate (Cs₂CO₃) (1.1 eq.), and Oxone® (0.1 eq.) in xylenes.

-

Reaction: Heat the mixture to 140 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Purification: Filter the mixture through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel. The related C3-alkylation of 7-fluoroindole has been reported to proceed successfully under similar conditions.[7]

Table 2: Metal-Free C3-Alkylation of Substituted Indoles

| Indole Derivative | Alcohol | Conditions | Yield (%) | Reference |

| 4-Bromoindole | 2-Pyridinemethanol | Cs₂CO₃, Oxone®, Xylenes, 140°C | 79 | [7] |

| 7-Fluoroindole | 2-Pyridinemethanol | Cs₂CO₃, Oxone®, Xylenes, 140°C | 67 | [7] |

| 5-Bromo-4-fluoroindole | 2-Pyridinemethanol | Cs₂CO₃, Oxone®, Xylenes, 110°C | 44 | [7] |

B. Palladium-Catalyzed C3-Arylation

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the formation of C-C bonds. While C2-arylation is often favored, specific ligand and reaction condition choices can promote C3-selectivity, even with electron-poor indoles.[9]

Reaction Principle: The reaction typically involves a C-H activation step at the indole C3 position by a palladium catalyst, followed by reductive elimination from a Pd(IV) intermediate or a concerted metalation-deprotonation pathway.

Considerations for 7-Fluoro-4-(trifluoromethyl)indole:

-

Catalyst System: A palladium catalyst, often in combination with a specific phosphine ligand, is crucial for achieving high selectivity and yield.

-

Arylating Agent: Aryl halides (iodides, bromides, or chlorides) or aryl triflates can be used.

-

Base: A suitable base is required to facilitate the C-H activation step.

-

Solvent and Temperature: The reaction is typically carried out in a high-boiling polar aprotic solvent at elevated temperatures.

A specific protocol for the C3-arylation of 7-fluoro-4-(trifluoromethyl)indole would require careful selection and optimization of the catalyst system based on literature precedents for other electron-deficient indoles.[9]

Diagram 3: General Workflow for Palladium-Catalyzed C3-Arylation

Caption: Key components for the palladium-catalyzed C3-arylation of indoles.

III. Conclusion and Future Outlook

The functionalization of the C3 position of the highly electron-deficient 7-fluoro-4-(trifluoromethyl)indole presents a significant synthetic hurdle. However, a combination of classical and modern synthetic methodologies can be employed to achieve this transformation. For the introduction of a versatile formyl group, the Vilsmeier-Haack reaction stands out as a reliable and high-yielding method. For the formation of C-C bonds, metal-free C3-alkylation offers a promising and environmentally benign approach. While direct Friedel-Crafts acylation and palladium-catalyzed C3-arylation are conceptually feasible, they are likely to require substantial optimization for this specific substrate. The protocols and insights provided in this guide serve as a strong foundation for researchers and drug development professionals to successfully navigate the synthesis and derivatization of this important and challenging indole scaffold. Further exploration into novel C-H activation methodologies will undoubtedly expand the toolkit for the selective functionalization of such electron-poor heterocyclic systems.

References

- Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.

- Pazur, E. J., Tasker, N. R., & Wipf, P. (2023). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.

- Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(30), 13354-13393.

- Pazur, E. J., Tasker, N. R., & Wipf, P. (2023). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.

- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-779.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.

- Bellina, F., & Rossi, R. (2006). Palladium-catalyzed C–C bond formation on the indole nucleus. Tetrahedron, 62(32), 7539-7574.

- Snyder, H. R., Smith, C. W., & Stewart, J. M. (1944). The Mannich Reaction. I. The Condensation of Indole with Formaldehyde and Secondary Amines. Journal of the American Chemical Society, 66(2), 200-204.

- Seregin, I. V., & Gevorgyan, V. (2006).

- Chen, J., & Wang, Z. (2013). Recent advances in the synthesis of indole-containing compounds via palladium-catalyzed reactions. Current Organic Chemistry, 17(11), 1145-1165.

- Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).

- Paradisi, F., Porzi, G., & Sandri, S. (2000). A simple and efficient synthesis of 3-substituted indoles. Synthesis, 2000(04), 503-506.

- Taber, D. F., & Neubert, T. D. (2001). The synthesis of indoles. Tetrahedron, 57(45), 9039-9061.

- Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical reviews, 112(6), 3508-3549.

- Ji, Y., & Wang, Z. (2017). Recent advances in transition-metal-catalyzed C–H functionalization of indoles. Chinese Journal of Chemistry, 35(6), 799-816.

- Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-catalyzed C–H functionalization of heterocycles. Dalton Transactions, (21), 3425-3435.

- Ackermann, L. (Ed.). (2011).

- Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a study of its mechanism and its application in the synthesis of nitrogen-containing compounds. Tetrahedron, 46(6), 1791-1837.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemTube3D. Indole - Mannich Reaction And Substitution By Elimination. Retrieved from [Link]

- Yao, S. J., Ren, Z. H., Wang, Y. Y., & Guan, Z. H. (2016). Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of organic chemistry, 81(10), 4226–4234.

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]

-

Organic Syntheses. Indole-3-aldehyde. Retrieved from [Link]

-

Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

Sources

- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in 4-Trifluoromethyl Indole Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-trifluoromethyl indole. The trifluoromethyl group at the C4 position of the indole scaffold presents unique challenges due to its significant steric bulk and strong electron-withdrawing nature.[1][2] This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to overcome these hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 4-trifluoromethylindole failing or giving low yields, while the same reaction works well with unsubstituted indole?

A1: The primary reason is the steric hindrance imposed by the bulky trifluoromethyl (-CF3) group at the C4 position.[3] This group physically blocks the approach of reagents to the neighboring C3 and C5 positions, which are common sites for functionalization in indole chemistry.[4] Additionally, the strong electron-withdrawing nature of the -CF3 group deactivates the benzene ring, making C-H functionalization on this part of the molecule more challenging compared to electron-rich indoles.[1][2]

Q2: I'm trying to perform a C3-functionalization on 4-trifluoromethylindole. What are my options to overcome the steric clash?

A2: Direct C3-functionalization is indeed challenging. Here are a few strategies to consider:

-

Use of Smaller Reagents: If possible, opt for smaller, less sterically demanding reagents.

-

Lewis Acid Catalysis: Stronger Lewis acids can enhance the electrophilicity of your coupling partner, potentially lowering the activation energy enough to overcome the steric barrier.

-

Alternative Reaction Pathways: Consider a multi-step approach. For instance, an initial N-protection followed by a directed C2-functionalization, and subsequent chemical transformations to achieve the desired C3-substituted product.

Q3: Can directing groups help in overcoming steric hindrance in my 4-trifluoromethylindole reactions?

A3: Absolutely. Directing groups are one of the most powerful tools to overcome steric hindrance and achieve high regioselectivity.[5] A directing group installed on the indole nitrogen (N1) can position a metal catalyst in close proximity to a specific C-H bond, facilitating its activation even in a sterically congested environment. For instance, a directing group can favor functionalization at the less hindered C2 or C7 positions.[6][7]

Q4: What is the best position to install a directing group on 4-trifluoromethylindole for selective C-H functionalization?

A4: The optimal position depends on your target.

-

N1-Position: This is the most common and versatile position. Various directing groups can be installed here to direct functionalization to C2, C7, or even the more challenging C6 position.[5][7]

-

C3-Position: A directing group at C3 can facilitate functionalization at the C2 or C4 positions.[8][9] However, installing a directing group at C3 of 4-trifluoromethylindole might be challenging in itself.

Q5: Are there any "traceless" directing groups that can be easily removed after the reaction?

A5: Yes, several traceless directing groups have been developed. These groups can be removed under mild conditions, leaving no trace in the final product. Carboxylic acid groups have been used as traceless directing groups for C2 alkenylation.

Troubleshooting Guides

Problem 1: Low or No Reactivity in C-H Functionalization Reactions

Possible Cause: The combination of steric hindrance from the C4-CF3 group and electronic deactivation is preventing the reaction from proceeding.

Troubleshooting Steps:

-

Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side product formation or decomposition at elevated temperatures.

-

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates and improve yields, often by providing rapid and uniform heating.[10][11][12][13]

-

High-Pressure Conditions: Applying high pressure can increase reaction rates, particularly for reactions with a negative activation volume.[14][15][16]

-

Catalyst and Ligand Screening:

-

Catalyst Choice: The choice of transition metal catalyst is critical. Ruthenium, rhodium, and iridium catalysts are often effective for C-H functionalization of indoles.[6][17][18]

-

Ligand Modification: Avoid bulky ligands that can exacerbate steric clashes. Experiment with a range of ligands with varying electronic and steric properties.

-

Problem 2: Poor Regioselectivity in C-H Functionalization

Possible Cause: The directing effect of the indole's inherent reactivity is competing with the desired regioselectivity, leading to a mixture of products.

Troubleshooting Steps:

-

Employ a Directing Group: This is the most effective strategy for controlling regioselectivity. Choose a directing group that specifically favors the desired position.

-

N-Protecting Group Strategy: The choice of N-protecting group can influence regioselectivity. Bulky N-acyl groups are known to favor C7 metalation.[7]

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Screen a variety of solvents.

Problem 3: Difficulty in Removing the N-Protecting/Directing Group

Possible Cause: The steric hindrance from the 4-CF3 group and the newly introduced functional group may be hindering access to the protecting group for cleavage.

Troubleshooting Steps:

-

Harsher Deprotection Conditions: If standard conditions fail, you may need to resort to more forcing conditions. For example, if a base-labile group is resistant, a stronger base or higher temperature might be necessary.[19][20]

-

Alternative Deprotection Reagents: For a sterically hindered N-pivaloyl group, which is notoriously difficult to remove, using a strong base like LDA at elevated temperatures can be effective.[20]

-

Reductive Cleavage: For certain protecting groups, reductive cleavage methods might be more successful in a sterically crowded environment.[19]

Experimental Protocols & Data

Protocol 1: General Procedure for N-Pivaloyl Protection of 4-Trifluoromethylindole

This protocol provides a method for introducing a bulky N-pivaloyl group, which can act as a directing group for C7 functionalization.

Step-by-Step Methodology:

-

To a solution of 4-trifluoromethylindole (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add pivaloyl chloride (1.1 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Protecting Group | Typical Conditions | Directing Effect | Reference |

| Pivaloyl | NaH, Pivaloyl Chloride, THF | C7 | [7] |

| Pyridylsulfonyl | NaH, 2-pyridylsulfonyl chloride, THF | C2 | |

| Phosphinoyl | n-BuLi, ClP(O)tBu2, THF | C7, C6 | [5] |

Table 1: Common N-based Directing Groups for Indole Functionalization

Visualizations

Diagram 1: Decision-Making Workflow for Overcoming Steric Hindrance

Caption: Troubleshooting workflow for 4-trifluoromethyl indole reactions.

Diagram 2: Conceptual Representation of Directing Group Strategy

Caption: Directing group assisted C-H functionalization.

References

- ch functionalization of indoles and oxindoles through cdc reactions.

-

Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. Available at: [Link]

-

Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. PubMed. Available at: [Link]

- A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step.

-

Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar. Available at: [Link]

-

A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Available at: [Link]

-

Construction of the indole nucleus through C-H functionalization reactions. ResearchGate. Available at: [Link]

- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.

-

Selective C−H Bond Functionalization of Unprotected Indoles by Donor‐Acceptor Carbene Insertion. CORE. Available at: [Link]

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]

-

Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. ACS Publications. Available at: [Link]

-

Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry. Available at: [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. Available at: [Link]

-

Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Available at: [Link]

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. National Institutes of Health. Available at: [Link]

-

2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. Available at: [Link]

- Crystalline indole at high pressure: chemical stability, electronic, and vibrational properties.

-

A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Available at: [Link]

-

Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

-

Steric Hindrance. ChemTalk. Available at: [Link]

-

Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. National Institutes of Health. Available at: [Link]

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health. Available at: [Link]

-

Synthesis of Indole Analogues of the Natural Schweinfurthins. National Institutes of Health. Available at: [Link]

-

High pressure effects on the kinetics of substitution reactions of trifluoromethyl-substituted pyridinyl- and pyrazolyl-derived palladium(ii) complexes. ResearchGate. Available at: [Link]

- Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation.

-

Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

-

Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

-

Full article: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]

-

High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Beilstein Journals. Available at: [Link]

-

Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Available at: [Link]

-

Steric Hindrance. YouTube. Available at: [Link]

-

A real space picture of the role of steric effects in SN2 reactions. National Institutes of Health. Available at: [Link]

-

Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. JOCPR. Available at: [Link]

-

Unveiling the Excited State Dynamics of Indole in Solution. ACS Publications. Available at: [Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. Available at: [Link]

- Dynamically or Kinetically Controlled? Computational Study of the Mechanisms of Electrophilic Aminoalkenylation of Heteroaromatics with Keteniminium Ions.

-

Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Semantic Scholar. Available at: [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Royal Society of Chemistry. Available at: [Link]

-

Microwave-assisted synthesis of medicinally relevant indoles. PubMed. Available at: [Link]

-

Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Institutes of Health. Available at: [Link]

-

Microwave assisted synthesis of indoles: Madelung's Reaction. Sciforum. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

-

Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. Available at: [Link]

Sources

- 1. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. study.com [study.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajrconline.org [ajrconline.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. Crystalline indole at high pressure: chemical stability, electronic, and vibrational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters [beilstein-journals.org]

- 17. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.org [mdpi.org]

Validation & Comparative

A Guide to the ¹⁹F NMR Chemical Shifts of 7-fluoro-4-(trifluoromethyl)-1H-indole: A Comparative Analysis for Drug Discovery

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The unique electronic characteristics of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity. Consequently, the precise characterization of fluorinated molecules is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.[1][2]

Understanding the ¹⁹F NMR Landscape of Fluorinated Indoles

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[3] In 7-fluoro-4-(trifluoromethyl)-1H-indole, we have two distinct fluorine environments: the aromatic fluorine at the 7-position (C7-F) and the three equivalent fluorine atoms of the trifluoromethyl group at the 4-position (C4-CF₃).

Predicted ¹⁹F NMR Chemical Shifts

In the absence of direct experimental data, Density Functional Theory (DFT) calculations serve as a reliable method for predicting ¹⁹F NMR chemical shifts.[4][5][6] Using established computational protocols, we can estimate the chemical shifts for our target molecule.

| Fluorine Group | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ |

| 7-Fluoro (Ar-F) | -120 to -130 |

| 4-Trifluoromethyl (-CF₃) | -60 to -65 |

Disclaimer: These are predicted values and the actual experimental shifts may vary depending on the solvent, concentration, and temperature.

The predicted chemical shift for the 7-fluoro group falls within the typical range for fluoroaromatic compounds.[7] The trifluoromethyl group's predicted shift is also consistent with values observed for CF₃ groups attached to aromatic rings.[7]

Comparative Analysis with Structurally Related Compounds

To contextualize our predictions, it is instructive to compare them with experimentally determined ¹⁹F NMR chemical shifts of similar molecules.

| Compound | Fluorine Position | Solvent | Chemical Shift (δ, ppm) vs. CFCl₃ |

| 4-Fluoroindole | 4-F | Not Specified | -122.8[8] |

| 5-Fluoroindole | 5-F | Not Specified | -125.2[8] |

| Toluene, 4-(trifluoromethyl)- | 4-CF₃ | CDCl₃ | -62.8 |

| 7-Fluoroindole (Precursor) | 7-F | Not Specified | Not explicitly reported, but synthesis is described[9][10][11] |

The experimental values for 4-fluoroindole and 5-fluoroindole provide a strong basis for our prediction for the 7-fluoro group.[8] The electronic environment of a fluorine atom on the indole ring will be influenced by the position of the nitrogen heteroatom and any other substituents. The electron-donating nature of the indole nitrogen would generally lead to greater shielding (more negative ppm) compared to a simple fluorobenzene. The presence of the electron-withdrawing trifluoromethyl group at the 4-position in our target molecule is expected to deshield the 7-fluoro atom, shifting it slightly downfield compared to an unsubstituted 7-fluoroindole.

The Causality Behind Experimental Choices: Key Factors Influencing ¹⁹F Chemical Shifts

The precise chemical shift values are not absolute and can be influenced by several experimental parameters. Understanding these factors is crucial for accurate data interpretation and reproducibility.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic environment of the fluorine nuclei.[12][13] Polar aprotic solvents like DMSO and DMF can cause deshielding (downfield shifts) by stabilizing charge separation in the molecule.[14] It is imperative to report the solvent used for any ¹⁹F NMR measurement.

-

Referencing: Consistent and accurate referencing is critical in ¹⁹F NMR due to the wide chemical shift range.[15] While external referencing with a standard like CFCl₃ is possible, internal standards are often preferred for higher accuracy as they are subject to the same bulk magnetic susceptibility effects as the analyte.[16][17] Common internal standards include trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆).

-